molecular formula C22H15Cl3N2O2 B383067 2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole CAS No. 379252-68-3

2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole

Cat. No.: B383067
CAS No.: 379252-68-3
M. Wt: 445.7g/mol
InChI Key: SSJHNJIIDJLCPU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The official International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and connectivity of the molecular framework. This systematic name follows International Union of Pure and Applied Chemistry conventions by identifying the core indole structure as the parent molecule and systematically numbering the positions of substituents. The nomenclature begins with the indole ring system, numbered according to standard heterocyclic naming conventions where nitrogen occupies position 1.

The structural representation reveals a complex architecture consisting of three main components: an indole ring system serving as the central scaffold, a 4-chlorophenyl substituent at position 2 of the indole ring, and a [1-(2,4-dichlorophenyl)-2-nitroethyl] group attached at position 3. The indole core provides the fundamental heterocyclic framework, containing a fused benzene-pyrrole ring system that contributes to the molecule's aromatic character and potential biological activity. The 4-chlorophenyl group introduces additional aromatic character while the chlorine atom provides electron-withdrawing properties that influence the compound's reactivity profile.

The 2-nitroethyl chain represents a significant structural feature, containing both an electron-withdrawing nitro group and a flexible ethyl linker that connects to the highly substituted 2,4-dichlorophenyl ring. This arrangement creates a molecule with distinct electronic regions, where electron-rich aromatic systems are balanced by electron-deficient functional groups. The positioning of these substituents follows a specific geometric arrangement that influences the three-dimensional conformation and potential intermolecular interactions of the compound.

Systematic Classification in Chemical Databases

Within major chemical databases, this compound is catalogued under multiple identification systems that facilitate systematic organization and retrieval. The compound receives PubChem Compound Identifier 4289915, providing a unique numerical designation within the PubChem database structure. This identifier enables researchers to access comprehensive chemical information including structural data, computed properties, and related compound relationships within the broader chemical space.

The Chemical Abstracts Service registry number 379252-68-3 serves as an additional systematic identifier, linking this compound to the comprehensive Chemical Abstracts Service database that tracks millions of chemical substances. This registry number provides a permanent, unique identifier that remains constant regardless of nomenclature changes or database updates, ensuring consistent reference across different information systems and research publications.

Chemical classification systems like ClassyFire provide automated structural classification based on comprehensive taxonomic frameworks. These systems utilize rule-based approaches that analyze structural features to assign compounds to hierarchical categories covering thousands of chemical classes. The classification process examines molecular scaffolds, functional groups, and substitution patterns to determine appropriate taxonomic placement within organized chemical ontologies. Such systematic classification enables researchers to identify structural relationships, predict properties, and organize chemical knowledge within coherent frameworks that facilitate drug discovery and chemical research applications.

Database entries also include computed molecular descriptors that quantify various structural and electronic properties. These descriptors encompass topological indices, electronic parameters, and geometric features that characterize the compound's three-dimensional structure and potential reactivity patterns. The systematic organization of this information within chemical databases enables computational approaches to property prediction and structure-activity relationship analysis.

Molecular Formula and Weight Analysis

The molecular formula C₂₂H₁₅Cl₃N₂O₂ provides a comprehensive atomic composition breakdown revealing the elemental constitution of this compound. This formula indicates a substantial molecular framework containing twenty-two carbon atoms forming the aromatic and aliphatic structural elements, fifteen hydrogen atoms providing necessary bonding completion, and two nitrogen atoms contributing to both the indole heterocycle and nitro functional group.

Element Count Contribution to Structure
Carbon 22 Aromatic rings and ethyl linker
Hydrogen 15 Aromatic and aliphatic hydrogen atoms
Chlorine 3 Halogen substituents on aromatic rings
Nitrogen 2 Indole nitrogen and nitro group
Oxygen 2 Nitro group oxygen atoms

The molecular weight of 445.7 grams per mole positions this compound within the medium molecular weight range typical of complex organic molecules used in pharmaceutical and materials research. This molecular weight reflects the substantial aromatic content and multiple halogen substituents that contribute significant mass to the overall structure. The presence of three chlorine atoms adds approximately 106.5 atomic mass units to the total molecular weight, representing nearly 24 percent of the total mass and highlighting the compound's halogenated character.

The elemental analysis reveals a highly unsaturated molecule with a degree of unsaturation calculation indicating extensive aromatic character. The carbon-to-hydrogen ratio of approximately 1.47:1 suggests significant aromatic content, which is consistent with the presence of three benzene rings within the molecular structure. The nitrogen content of approximately 6.3 percent by weight indicates moderate heteroatom incorporation, while the oxygen content of approximately 7.2 percent reflects the presence of the electron-withdrawing nitro functionality.

The molecular formula also provides insights into potential reactivity patterns and stability considerations. The high degree of halogenation, particularly with chlorine atoms positioned on aromatic rings, suggests potential for nucleophilic aromatic substitution reactions under appropriate conditions. The nitro group represents a highly oxidized functionality that could undergo reduction reactions to generate corresponding amine derivatives, expanding the potential synthetic utility of this molecular framework.

Isomeric Considerations and Stereochemical Features

The structural architecture of this compound presents several important stereochemical considerations that influence its three-dimensional molecular geometry and potential biological activity. The compound contains one stereogenic center located at the carbon atom bearing both the 2,4-dichlorophenyl ring and the nitroethyl substituent, creating the possibility for two enantiomeric forms with distinct spatial arrangements.

The stereogenic center arises from the asymmetric substitution pattern where four different groups attach to a single carbon atom: the indole ring system, the 2,4-dichlorophenyl ring, the nitroethyl chain, and a hydrogen atom. This asymmetric arrangement generates two possible configurations that are non-superimposable mirror images of each other, designated as R and S according to the Cahn-Ingold-Prelog priority rules. The assignment of absolute configuration requires careful analysis of substituent priorities based on atomic numbers and connectivity patterns.

Stereochemical Feature Description Impact
Stereogenic center Carbon bearing four different substituents Creates enantiomeric possibilities
Conformational flexibility Rotation around C-C bonds Multiple conformational states
Aromatic planarity Rigid aromatic ring systems Restricts molecular flexibility
Intermolecular interactions Halogen bonding and π-π stacking Influences crystal packing

The conformational analysis reveals additional complexity arising from the flexible ethyl linker connecting the stereogenic center to the nitro group. This flexibility allows rotation around carbon-carbon bonds, generating multiple conformational states that may interconvert under ambient conditions. The preferred conformations likely minimize steric interactions between the bulky aromatic substituents while maximizing favorable electronic interactions such as π-π stacking between aromatic rings.

The presence of multiple chlorine atoms introduces additional stereochemical considerations related to halogen bonding interactions. Chlorine atoms can participate in directional non-covalent interactions with electron-rich regions of other molecules, potentially influencing intermolecular recognition and crystal packing arrangements. These halogen bonding interactions may contribute to the compound's physical properties and potential biological activity by directing specific molecular orientations during binding events.

The indole ring system contributes additional stereochemical complexity through its ability to participate in π-π stacking interactions with other aromatic systems. The planarity of the indole framework restricts conformational freedom while providing a rigid scaffold that defines the overall molecular shape. The nitrogen atom within the indole ring can serve as both a hydrogen bond donor and acceptor, depending on protonation state and local environment, adding another dimension to the compound's stereochemical behavior and potential for intermolecular interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O2/c23-14-7-5-13(6-8-14)22-21(17-3-1-2-4-20(17)26-22)18(12-27(28)29)16-10-9-15(24)11-19(16)25/h1-11,18,26H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJHNJIIDJLCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reissert Indole Synthesis for 2-Substituted Indoles

The Reissert indole synthesis, a classical method for preparing indole-2-carboxylates, offers a foundational route to 2-(4-chlorophenyl)indole derivatives. As detailed in Der Pharma Chemica, this method involves:

  • Condensation of 2-nitro-4-chlorotoluene with diethyl oxalate in the presence of tert-butyl potassium (t-BuOK) to form 2-nitrophenylpyruvate intermediates.

  • Catalytic hydrogenation (H₂/Pt in acetic acid) followed by ammonium chloride workup to yield ethyl indole-2-carboxylates.

For example, ethyl 2-(4-chlorophenyl)-1H-indole-2-carboxylate can be synthesized by substituting the toluene backbone with a 4-chlorophenyl group. Subsequent reduction of the ester moiety using lithium aluminum hydride (LiAlH₄) yields 2-(hydroxymethyl)-4-chlorophenylindole, which is oxidized to the aldehyde using activated manganese dioxide (MnO₂). This aldehyde serves as a precursor for further functionalization.

Catalytic Cyclization of 2-Nitrobenzylcarbonyl Compounds

The patent by US20070083053A1 describes an alternative route utilizing 2-nitrobenzylcarbonyl compounds cyclized under carbon monoxide (CO) and metal catalysis (e.g., Pd/C). For 2-(4-chlorophenyl)indole synthesis:

  • A 2-nitro-4-chlorobenzyl carbonyl precursor is treated with CO at 60–100°C in the presence of a palladium catalyst.

  • Cyclization yields the indole core while minimizing byproducts like indoline derivatives.

This method avoids halogen elimination, preserving the 4-chlorophenyl group during synthesis. Typical yields range from 60–70%, with purification via column chromatography (EtOAc/hexane).

Synthesis of 1-(2,4-Dichlorophenyl)-2-Nitroethylene

Henry Reaction and Dehydration

The nitroethylene moiety is introduced via a nitroalkene precursor synthesized through:

  • Henry Reaction : Condensation of 2,4-dichlorobenzaldehyde with nitromethane in the presence of ammonium acetate, yielding 1-(2,4-dichlorophenyl)-2-nitroethanol.

  • Dehydration : Treatment with concentrated sulfuric acid (H₂SO₄) or acetic anhydride removes water, forming 1-(2,4-dichlorophenyl)-2-nitroethylene.

This two-step process achieves nitroalkene yields of 75–85%, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Michael Addition for Nitroethyl Functionalization

FeCl₃-Catalyzed Coupling

A pivotal step in assembling the target compound is the Michael addition of 2-(4-chlorophenyl)-1H-indole to 1-(2,4-dichlorophenyl)-2-nitroethylene. As demonstrated in Wiley’s protocol:

  • Reaction Conditions : Indole (1.0 equiv), nitroalkene (1.1 equiv), FeCl₃ (10 mol%), ethanol solvent, reflux (78°C), 3–5 hours.

  • Workup : Cooling, filtration, and purification via silica gel chromatography (EtOAc/hexane, 1:4) yield the product as a pale yellow solid.

EntryCatalystSolventTime (h)Yield (%)
1FeCl₃EtOH385
2NoneEtOH24<10

Table 1 : Optimization of Michael addition conditions for 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole.

FeCl₃ enhances electrophilicity of the nitroalkene, facilitating nucleophilic attack by the indole’s C3 position. The reaction tolerates electron-withdrawing chloro substituents, with no observable dehalogenation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, NH), 7.66–7.13 (m, 10H, aromatic), 5.62 (dd, J = 8.9, 6.5 Hz, 1H, CH₂NO₂), 5.16 (d, J = 3.6 Hz, 2H, CH₂Cl).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.2 (C-NO₂), 134.8–122.1 (aromatic carbons), 72.5 (CH₂NO₂).

Melting Point and Chromatography

  • Melting Point : 195–198°C (ethanol recrystallization).

  • Rf : 0.44 (EtOAc/hexane, 1:3).

Mechanistic Insights and Byproduct Analysis

The Michael addition proceeds via a nitronate intermediate stabilized by FeCl₃ coordination. Competing pathways, such as over-reduction to indoline derivatives, are suppressed by avoiding hydrogen donors (e.g., H₂/Pd). Impurities like 1-hydroxyindole byproducts (<5%) are removed via alkaline washes .

Chemical Reactions Analysis

2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for various research applications:

  • Anticancer Activity : Research indicates that derivatives of indole compounds, including this specific structure, show potent growth inhibition across several cancer cell lines. The structural modifications enhance their activity against tumor cells, making them valuable in cancer therapy research .
  • Neuroprotective Effects : In studies involving animal models of neurodegenerative diseases like Alzheimer's, this compound has demonstrated the ability to improve cognitive function and reduce neuroinflammation markers .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Synthetic Routes

The synthesis of 2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. Key starting materials include:

  • 4-Chlorobenzaldehyde
  • 2,4-Dichlorophenylacetonitrile
  • Nitroethane

Common Reaction Conditions

  • Controlled temperatures
  • Specific solvents (e.g., ethanol)
  • Catalysts to enhance yield and purity

Case Study 1: Anticancer Screening

A study published in MDPI analyzed various indole derivatives for their anticancer properties. Results indicated that compounds similar to this compound exhibited significant growth inhibition in multiple cancer cell lines. The findings highlight the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In an experimental study involving Alzheimer’s disease models, treatment with this compound significantly improved cognitive performance compared to control groups. The results suggest its potential as a neuroprotective agent against cognitive decline associated with neurodegenerative diseases.

Applications in Medicinal Chemistry

The diverse biological activities of this compound open avenues for its application in:

  • Drug Development : As a scaffold for synthesizing new therapeutic agents targeting cancer and neurodegenerative diseases.
  • Biological Research : For studying interactions with various biological targets and pathways involved in disease processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mode of action.

Comparison with Similar Compounds

JWH-206 and JWH-210 (Cannabinoid Receptor Agonists)

  • JWH-206: 2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (C₂₁H₂₂ClNO). Differs by replacing the nitroethyl group with a pentyl-substituted ethanone moiety. Lacks the 2,4-dichlorophenyl group but retains a 4-chlorophenyl substituent .
  • JWH-210: 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (C₂₆H₂₇NO). Features a naphthoyl group instead of nitroethyl and dichlorophenyl substituents. Higher molecular weight (353.5 g/mol vs. ~442 g/mol for the target compound, estimated from HRMS data) .

Sulconazole and Econazole Nitrate (Antifungal Agents)

  • Sulconazole : 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.
    • Replaces the indole core with an imidazole ring but shares dichlorophenyl and chlorophenyl substituents.
    • Contains a thioether linkage absent in the target compound .
  • Econazole Nitrate : 1-[2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.
    • Features a benzyloxy group instead of nitroethyl, with similar halogenated aromatic motifs .

Key Difference : The indole core and nitro group in the target compound may reduce antifungal activity compared to imidazole-based azoles, which rely on the imidazole ring for targeting fungal cytochrome P450 enzymes.

1-[(4-Chlorophenyl)Methyl]-1H-Indole-2-Carboxylic Acid

  • Structure: Simpler indole derivative with a carboxylic acid substituent (C₁₆H₁₂ClNO₂; 285.7 g/mol).
  • Comparison: Lacks the dichlorophenyl and nitroethyl groups, reducing steric bulk and polarity.

Rimonabant (CB1 Receptor Antagonist)

  • Structure : N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.
    • Shares dichlorophenyl and chlorophenyl groups but uses a pyrazole-carboxamide scaffold instead of indole.
    • The nitroethyl group in the target compound may mimic the electron-withdrawing effects of the carboxamide in rimonabant, though binding affinities likely differ .

Structural and Functional Group Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications
Target Compound Indole 2-(4-ClPh), 3-[1-(2,4-Cl₂Ph)-2-NO₂ethyl] C₂₂H₁₅Cl₃N₂O₂ Undefined (Research focus)
JWH-206 Indole 2-(4-ClPh), 1-(1-pentyl)-ethanone C₂₁H₂₂ClNO Cannabinoid receptor agonist
Sulconazole Imidazole 2,4-Cl₂Ph, (4-ClPh)methyl-thio C₁₈H₁₅Cl₃N₂S·NO₃ Antifungal
1-[(4-ClPh)Methyl]-1H-Indole-2-Carboxylic Acid Indole 1-(4-ClPh)methyl, 2-COOH C₁₆H₁₂ClNO₂ Synthetic intermediate
Rimonabant Pyrazole 5-(4-ClPh), 1-(2,4-Cl₂Ph), carboxamide C₂₂H₂₁Cl₃N₄O CB1 receptor antagonist

Research Implications

The nitroethyl and dichlorophenyl groups in the target compound distinguish it from analogs like JWH-206 (cannabinoid agonists) and Sulconazole (antifungals). Its indole core may offer unique interactions with aromatic receptor pockets, while the nitro group could influence redox properties or metabolic stability. Further studies comparing binding affinities (e.g., with cannabinoid or serotonin receptors) and synthetic scalability (as in ’s derivative synthesis) are warranted.

Biological Activity

The compound 2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole is a synthetic derivative belonging to the indole class of compounds, notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H15Cl2N3O2
  • Molecular Weight : 372.24 g/mol
  • Structure : The compound features a chlorophenyl group and a nitroethyl substituent on the indole core, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of chlorine and nitro groups in the structure may enhance its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that indole derivatives can inhibit pro-inflammatory cytokines and pathways such as NF-κB, which is pivotal in inflammation processes.
  • Neuroprotective Properties : Similar compounds have shown potential in protecting neuronal cells from apoptosis and neuroinflammatory responses.

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine release; modulates NF-κB pathway
NeuroprotectiveProtects dopaminergic neurons; improves behavioral outcomes in models of neurodegeneration
AntitumorExhibits cytotoxicity against cancer cell lines

Case Studies and Research Findings

  • Neuroprotection Against Inflammation
    A study investigated the effect of similar indole derivatives on microglial activation in neuroinflammatory models. The results indicated that these compounds significantly reduced nitric oxide production and pro-inflammatory cytokine release in LPS-stimulated microglia, suggesting a protective role against neuroinflammation .
  • Antitumor Activity
    Research has demonstrated that related compounds exhibit selective cytotoxicity towards various cancer cell lines. For instance, an indole derivative with structural similarities was shown to induce apoptosis in breast cancer cells by activating caspase pathways .
  • Oxidative Stress Modulation
    A comparative analysis highlighted that compounds with similar structures effectively reduced markers of oxidative stress in animal models subjected to acute stress conditions. The administration of these compounds resulted in lower levels of malondialdehyde (MDA), a marker for lipid peroxidation .

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